molecular formula C20H17F3N4O2 B11501489 4-methyl-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide

4-methyl-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide

Cat. No.: B11501489
M. Wt: 402.4 g/mol
InChI Key: AESNMQQBIHQBQR-UHFFFAOYSA-N
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Description

3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(4-METHYLBENZOYL)UREA is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and a benzoyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(4-METHYLBENZOYL)UREA typically involves multiple steps. One common method includes the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with 4-isocyanatobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(4-METHYLBENZOYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(4-METHYLBENZOYL)UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(4-METHYLBENZOYL)UREA involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit enzymes or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: An antidepressant with a trifluoromethyl group.

    Celecoxib: An anti-inflammatory drug with a similar pyrazole ring structure.

    Fipronil: An insecticide that also contains a trifluoromethyl group.

Uniqueness

What sets 3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1-(4-METHYLBENZOYL)UREA apart is its unique combination of a trifluoromethyl group, a pyrazole ring, and a benzoyl urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H17F3N4O2

Molecular Weight

402.4 g/mol

IUPAC Name

4-methyl-N-[[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]benzamide

InChI

InChI=1S/C20H17F3N4O2/c1-12-3-5-14(6-4-12)18(28)25-19(29)24-15-7-9-16(10-8-15)27-17(20(21,22)23)11-13(2)26-27/h3-11H,1-2H3,(H2,24,25,28,29)

InChI Key

AESNMQQBIHQBQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C)C(F)(F)F

Origin of Product

United States

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